molecular formula C17H17N5OS B2757272 N-(pyridin-2-ylmethyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286702-19-9

N-(pyridin-2-ylmethyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2757272
CAS No.: 1286702-19-9
M. Wt: 339.42
InChI Key: CUBCXZMHFIOJRE-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring, along with the pyridine and tolyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process:

  • Formation of the Thiadiazole Ring: : The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acid derivatives under acidic or basic conditions.

  • Introduction of the m-Tolyl Group: : The m-tolyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of m-toluidine and a suitable electrophile to attach the tolyl group to the thiadiazole ring.

  • Attachment of the Pyridin-2-ylmethyl Group: : The final step involves the alkylation of the thiadiazole derivative with pyridin-2-ylmethyl chloride or a similar reagent under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the thiadiazole ring or the pyridine moiety, potentially leading to ring-opening or hydrogenation products.

  • Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyridine and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives, hydrogenated pyridine derivatives.

    Substitution Products: Halogenated derivatives, substituted thiadiazole or pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(pyridin-2-ylmethyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its therapeutic properties. Its derivatives are studied for their efficacy in treating various diseases, including bacterial infections and cancer.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It also finds applications in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and the pyridine moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(pyridin-2-ylmethyl)-2-(5-phenylamino)-1,3,4-thiadiazol-2-yl)acetamide
  • **N-(pyridin-2-ylmethyl)-2-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
  • **N-(pyridin-2-ylmethyl)-2-(5-(m-anisylamino)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(pyridin-2-ylmethyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide stands out due to the presence of the m-tolyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-5-4-7-13(9-12)20-17-22-21-16(24-17)10-15(23)19-11-14-6-2-3-8-18-14/h2-9H,10-11H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBCXZMHFIOJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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